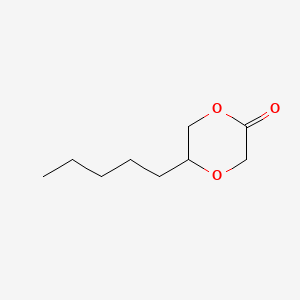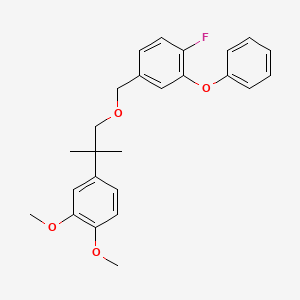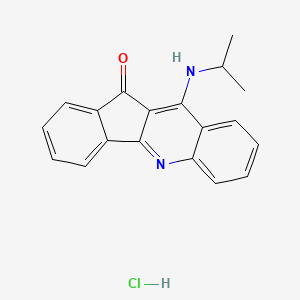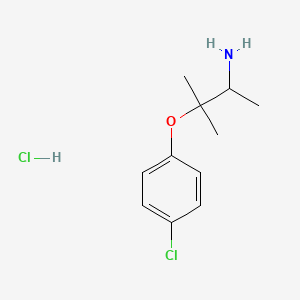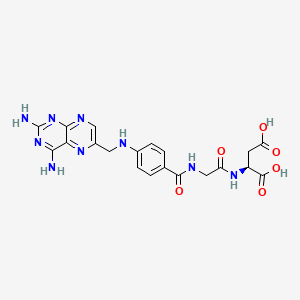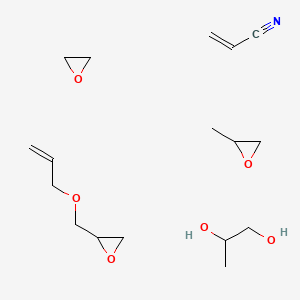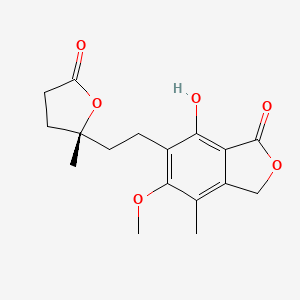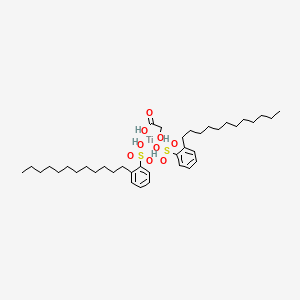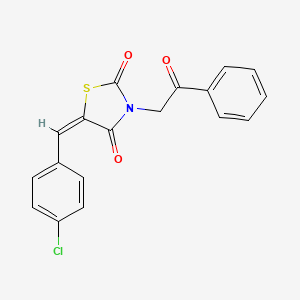
3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the thiazolidine ring, along with phenacyl and chlorobenzylidene groups, enhances the compound’s pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with 4-chlorobenzaldehyde and phenacyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenacyl and chlorobenzylidene groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione involves its interaction with various molecular targets. The compound can inhibit enzymes, disrupt cell membranes, and interfere with DNA replication. These actions contribute to its antimicrobial and anticancer effects. Molecular docking studies have shown that the compound can bind to specific proteins, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- 3-(Substituted phenacyl)-5-(4H-4-oxo-1-benzopyran-2-yl)-benzylidene-2,4-thiazolidinediones
- 5-(4-Chlorobenzylidene)-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione
Uniqueness
3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione is unique due to its specific combination of functional groups, which enhances its biological activity and makes it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
131554-63-7 |
|---|---|
Molecular Formula |
C18H12ClNO3S |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H12ClNO3S/c19-14-8-6-12(7-9-14)10-16-17(22)20(18(23)24-16)11-15(21)13-4-2-1-3-5-13/h1-10H,11H2/b16-10+ |
InChI Key |
GZFDWBIJGHYTEJ-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


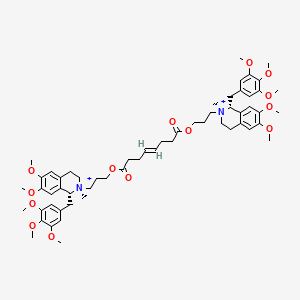
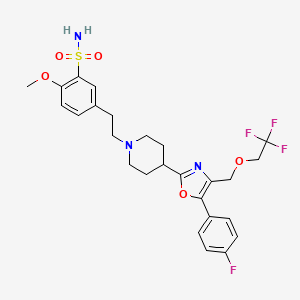
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)

